molecular formula C13H14F4N2O B2757065 2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide CAS No. 1969288-57-0

2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide

Cat. No. B2757065
CAS RN: 1969288-57-0
M. Wt: 290.262
InChI Key: GDSMJJCNVKNHJH-QWRGUYRKSA-N
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Description

The compound “2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide” is a complex organic molecule. It contains a trifluoroacetamide group (CF3CONH2), a fluorophenyl group (C6H4F), and a piperidine ring (C5H11N) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The trifluoroacetamide group is a polar functional group due to the presence of the carbonyl (C=O) and amide (NH2) groups. The fluorophenyl group is a derivative of benzene and is relatively nonpolar. The piperidine ring is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoroacetamide group could make it highly polar, affecting its solubility in different solvents .

Scientific Research Applications

Chemical Structure Analysis

This compound, also known as Trifluoroacetamide , has a molecular weight of 113.0386 and its IUPAC Standard InChIKey is NRKYWOKHZRQRJR-UHFFFAOYSA-N . Its structure can be viewed as a 2D Mol file or as a computed 3D SD file . This makes it useful in chemical structure analysis and molecular modeling studies.

Antiangiogenic VEGFR-2 Inhibitor

(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (compound 10) was designed as an antiangiogenic VEGFR-2 inhibitor . It has the essential pharmacophoric structural properties to interact with the catalytic pocket of VEGFR-2 . This suggests its potential application in the development of new drugs for cancer treatment.

Molecular Docking Assessments

The potentiality of the designed pyridine derivative to bind with and inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) enzyme was indicated by molecular docking assessments . This suggests its use in computational biology and drug design.

Molecular Dynamic Experiments

Six molecular dynamic (MD) experiments proved its correct binding with VEGFR-2 over 100 ns . This indicates its potential application in molecular dynamic simulations to study protein-ligand interactions.

MM-GBSA Analysis

The molecular mechanics energies, combined with the generalized born and surface area (MM-GBSA) analysis, identified the precise binding with optimum energy . This suggests its use in MM-GBSA analysis to calculate binding free energies.

Electrolyte Solvent for High-Energy Density Li|NCM Batteries

In a related compound, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound with high oxidative stability, low volatility and non-flammability, is introduced as an electrolyte solvent for high-energy density Li|NCM batteries . This suggests the potential of 2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide in the development of high-performance batteries.

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

2,2,2-trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4N2O/c14-9-3-1-8(2-4-9)10-5-6-18-7-11(10)19-12(20)13(15,16)17/h1-4,10-11,18H,5-7H2,(H,19,20)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSMJJCNVKNHJH-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-2,2,2-trifluoro-n-[(3r,4s)-4-(4-fluorophenyl)piperidin-3-yl]acetamide

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